molecular formula C9H11ClO2 B3031176 4-Chloro-2-(propan-2-yloxy)phenol CAS No. 18113-12-7

4-Chloro-2-(propan-2-yloxy)phenol

Cat. No. B3031176
CAS RN: 18113-12-7
M. Wt: 186.63
InChI Key: MNXMTXUDXVRPES-UHFFFAOYSA-N
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Description

“4-Chloro-2-(propan-2-yloxy)phenol” is a chemical compound with the molecular formula C9H11ClO2 . It has a CAS number of 18113-12-7 . The molecular weight of this compound is 186.64 .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(propan-2-yloxy)phenol” consists of a phenol group attached to a chlorine atom and a propan-2-yloxy group . The exact structure can be determined using spectroscopic investigations .


Physical And Chemical Properties Analysis

Phenols, including “4-Chloro-2-(propan-2-yloxy)phenol”, are typically colorless liquids or solids that can turn reddish-brown due to oxidation . They have high boiling points due to the presence of intermolecular hydrogen bonding . Phenols are soluble in water, but the solubility decreases with the addition of other hydrophobic groups .

Scientific Research Applications

Synthetic Strategies and Complex Derivatives

4-Chloro-2-(propan-2-yloxy)phenol: belongs to the class of m-aryloxy phenols . Recent advances in synthetic methods have allowed for the preparation of complex derivatives with functional groups such as esters, nitriles, and halogens. These modifications impart specific properties to the compounds . Researchers have explored various strategies, including selective hydroxylation of benzenes, nucleophilic and electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions.

Other Applications

a. Lipid-Lowering Drugs: While not directly related to this compound, its derivatives may serve as intermediates in the synthesis of lipid-lowering drugs, such as fenofibrate .

properties

IUPAC Name

4-chloro-2-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXMTXUDXVRPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300249
Record name 4-Chloro-2-(1-methylethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(propan-2-yloxy)phenol

CAS RN

18113-12-7
Record name 4-Chloro-2-(1-methylethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18113-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(1-methylethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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